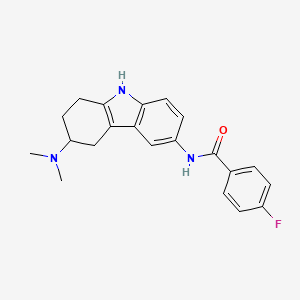

LY 344864 racemate

Description

Properties

IUPAC Name |

N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWHICIUSVVNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to LY344864 Racemate

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY344864 is a potent and selective serotonin (B10506) 5-HT1F receptor agonist. As a racemate, it comprises an equal mixture of its two enantiomers. This compound has been instrumental as a pharmacological tool for investigating the role of the 5-HT1F receptor, particularly in the context of migraine pathophysiology. Its mechanism of action involves the inhibition of adenylyl cyclase and subsequent reduction of cyclic AMP (cAMP) levels, leading to the modulation of downstream signaling pathways. Preclinical studies have demonstrated its efficacy in animal models of migraine, such as the neurogenic dural inflammation model. This technical guide provides a comprehensive overview of LY344864 racemate, including its pharmacological properties, key experimental data, and detailed protocols for its characterization.

Core Compound Properties

-

IUPAC Name: N-[3-(dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide

-

Molecular Formula: C21H22FN3O

-

Molecular Weight: 351.42 g/mol

-

Nature: Synthetic

Pharmacological Profile

LY344864 is a full agonist at the 5-HT1F receptor, exhibiting high affinity and selectivity. Its activation of the 5-HT1F receptor is thought to mediate its therapeutic effects, primarily through neuronal inhibition.

Binding Affinities

The binding profile of LY344864 has been characterized across various serotonin and other receptor subtypes. The quantitative data are summarized in the table below.

| Receptor Subtype | Ki (nM) | Species | Reference |

| 5-HT1F | 6 | Human | [1] |

| 5-HT1A | 530 | Human | [2] |

| 5-HT1B | 549 | Human | [2] |

| 5-HT1D | 575 | Human | [2] |

| 5-HT1E | 1415 | Human | [2] |

| 5-HT2A | 3935 | Human | [2] |

| 5-HT2B | 1695 | Human | [2] |

| 5-HT2C | 3499 | Human | [2] |

| 5-HT7 | 4851 | Human | [2] |

| α1-adrenergic | 5060 | Rat | [2] |

| α2-adrenergic | 3690 | Rat | [2] |

Functional Potency

As a full agonist, LY344864's potency has been quantified in functional assays.

| Assay | Parameter | Value | Cell Line | Reference |

| cAMP Accumulation | EC50 | 3 nM | CHO cells expressing human 5-HT1F | |

| Neurogenic Dural Inflammation | ID50 (i.v.) | 0.6 ng/kg | Rat | [2] |

| Neurogenic Dural Inflammation | ID50 (p.o.) | 1.2 ng/kg | Rat | [2] |

Mechanism of Action and Signaling Pathway

LY344864 exerts its effects by binding to and activating the 5-HT1F receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT1F receptor involves its coupling to inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels lead to decreased protein kinase A (PKA) activity and subsequent modulation of downstream cellular processes. There is also evidence to suggest that 5-HT1F receptor stimulation may activate phosphoinositide phospholipase C (PLC).

Synthesis

Experimental Protocols

Radioligand Binding Assay for 5-HT1F Receptor

Objective: To determine the binding affinity (Ki) of LY344864 for the human 5-HT1F receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT1F receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-Serotonin ([3H]-5-HT).

-

Non-specific binding control: Metergoline.

-

LY344864 racemate.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of LY344864 racemate in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM Metergoline (for non-specific binding) or the desired concentration of LY344864.

-

50 µL of [3H]-5-HT (final concentration ~2 nM).

-

100 µL of cell membrane suspension (containing ~20-40 µg of protein).

-

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine.

-

Wash the filters three times with 4 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

Objective: To determine the functional potency (EC50) and efficacy of LY344864 racemate at the human 5-HT1F receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT1F receptor.

-

LY344864 racemate.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

-

384-well white opaque microplates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed the 5-HT1F receptor-expressing cells into a 384-well plate and culture overnight.

-

Prepare serial dilutions of LY344864 racemate in assay buffer.

-

Aspirate the culture medium and wash the cells with assay buffer.

-

Add 25 µL of the diluted LY344864 or vehicle to the wells.

-

Incubate for 15 minutes at room temperature.

-

Add 25 µL of forskolin solution (final concentration ~3 µM) to all wells to stimulate adenylyl cyclase.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

-

Plot the inhibition of forskolin-stimulated cAMP accumulation against the concentration of LY344864.

-

Determine the EC50 value using non-linear regression analysis.

In Vivo Neurogenic Dural Inflammation Model

Objective: To evaluate the in vivo efficacy of LY344864 racemate in a rat model of migraine.

Materials:

-

Male Sprague-Dawley rats (250-350 g).

-

Anesthetic (e.g., sodium pentobarbital).

-

Stereotaxic frame.

-

Bipolar stimulating electrode.

-

125I-labeled bovine serum albumin (125I-BSA).

-

LY344864 racemate.

-

Saline.

-

Gamma counter.

Procedure:

-

Anesthetize the rats and place them in a stereotaxic frame.

-

Expose the skull and drill a burr hole to allow for the placement of the stimulating electrode on the trigeminal ganglion.

-

Administer 125I-BSA intravenously as a marker for plasma protein extravasation.

-

Administer LY344864 racemate or vehicle (saline) either intravenously (i.v.) or orally (p.o.) at various doses.

-

After a predetermined time (e.g., 5 minutes for i.v. or 60 minutes for p.o.), stimulate the trigeminal ganglion electrically (e.g., 1.2 mA, 5 Hz, 5 ms (B15284909) duration for 5 minutes).

-

After stimulation, collect blood samples and perfuse the animal with saline to remove intravascular 125I-BSA.

-

Dissect the dura mater, weigh it, and measure its radioactivity using a gamma counter.

-

Calculate the amount of plasma protein extravasation as µL of plasma per mg of dura.

-

Determine the dose-dependent inhibition of dural plasma protein extravasation by LY344864 and calculate the ID50 value.

Clinical Studies

To date, there is no publicly available information on clinical trials conducted specifically with LY344864 racemate for any indication. The development of selective 5-HT1F receptor agonists for the treatment of migraine has progressed with other compounds, most notably Lasmiditan, which has undergone extensive clinical evaluation and has received regulatory approval. The preclinical data for LY344864, however, were crucial in validating the 5-HT1F receptor as a therapeutic target for migraine.

Conclusion

LY344864 racemate is a valuable research tool that has significantly contributed to the understanding of the 5-HT1F receptor's role in migraine. Its high affinity, selectivity, and functional agonism, coupled with its demonstrated in vivo efficacy in preclinical models, have paved the way for the development of a new class of anti-migraine therapies. While clinical development has focused on other molecules, the foundational research conducted with LY344864 remains a cornerstone in the field of headache and migraine drug discovery. This guide provides researchers with the essential technical information to utilize LY344864 racemate effectively in their own investigations.

References

An In-depth Technical Guide on the Core Mechanism of Action of LY344864 Racemate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the selective serotonin (B10506) 1F (5-HT1F) receptor agonist, LY344864 racemate. The document details its primary pharmacological effects, supported by quantitative data, experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action: Selective 5-HT1F Receptor Agonism

LY344864 is a potent and selective agonist for the 5-HT1F receptor.[1] The 5-HT1F receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to inhibitory Gi/o proteins.[2] This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This primary mechanism is believed to underlie the therapeutic effects of LY344864, particularly in the context of migraine, by inhibiting the release of pro-inflammatory neuropeptides.[3]

Quantitative Pharmacological Data

The binding affinity and functional activity of LY344864 have been characterized across various receptor subtypes. The following tables summarize the key quantitative data available.

Table 1: Radioligand Binding Affinities of LY344864

| Receptor Subtype | Ki (nM) |

| 5-HT1F | 6 |

Note: The provided search results primarily focus on the high affinity of LY344864 for the 5-HT1F receptor and mention its low affinity for 56 other serotonergic and non-serotonergic receptors without providing specific Ki values for all of them.

Table 2: Functional Activity of LY344864

| Assay | Activity | Effect |

| Forskolin-induced cAMP accumulation in cells expressing human 5-HT1F receptors | Full Agonist | Inhibition of cAMP accumulation, similar in magnitude to serotonin |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of LY344864.

Radioligand Binding Assay for 5-HT1F Receptor Affinity

This protocol outlines the determination of the binding affinity (Ki) of LY344864 for the 5-HT1F receptor.

1. Membrane Preparation:

-

Cells stably expressing the human 5-HT1F receptor are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Reaction:

-

In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand for the 5-HT1F receptor (e.g., [3H]-LY334370).

-

Add increasing concentrations of unlabeled LY344864 (the competitor).

-

Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a saturating concentration of a non-radioactive ligand.

3. Incubation and Filtration:

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioactivity.

4. Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of LY344864 that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes the assessment of the functional activity of LY344864 as a 5-HT1F receptor agonist by measuring its effect on cAMP levels.

1. Cell Culture and Treatment:

-

Culture cells stably expressing the human 5-HT1F receptor in appropriate media.

-

On the day of the assay, pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin (B1673556) to induce cAMP production.

-

Concurrently, treat the cells with varying concentrations of LY344864.

2. cAMP Measurement:

-

After incubation, lyse the cells to release intracellular cAMP.

-

The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

3. Data Analysis:

-

The ability of LY344864 to inhibit forskolin-stimulated cAMP accumulation is quantified.

-

The concentration of LY344864 that produces 50% of its maximal inhibitory effect (EC50) is determined by plotting the cAMP levels against the log of the LY344864 concentration and fitting the data to a sigmoidal dose-response curve.

Neurogenic Dural Inflammation Model

This in vivo model is used to evaluate the potential of compounds like LY344864 to inhibit neurogenic inflammation, a key process in migraine pathophysiology.

1. Animal Preparation:

-

Anesthetize a suitable animal model (e.g., rat or guinea pig).

-

Surgically expose the dura mater.

2. Induction of Neurogenic Inflammation:

-

Electrically stimulate the trigeminal ganglion to induce the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), in the dura mater.[4][5][6]

-

This leads to plasma protein extravasation, a hallmark of neurogenic inflammation.

3. Drug Administration and Measurement:

-

Administer LY344864, typically intravenously, before or after the trigeminal stimulation.

-

Quantify the extent of plasma protein extravasation by measuring the leakage of a fluorescently labeled tracer (e.g., Evans blue dye) into the dural tissue.

4. Data Analysis:

-

Compare the amount of dye extravasation in LY344864-treated animals to that in vehicle-treated controls.

-

A reduction in dye extravasation indicates inhibition of neurogenic inflammation.

In Vitro Mitochondrial Biogenesis Assay

This assay assesses the ability of LY344864 to stimulate the production of new mitochondria.

1. Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., neuronal cells) in appropriate media.

-

Treat the cells with LY344864 for a specified period (e.g., 24-48 hours).

2. Assessment of Mitochondrial Biogenesis Markers:

-

Mitochondrial DNA (mtDNA) Quantification: Isolate total DNA from the cells and quantify the relative amount of mtDNA to nuclear DNA (nDNA) using quantitative polymerase chain reaction (qPCR) with primers specific for mitochondrial and nuclear genes. An increase in the mtDNA/nDNA ratio indicates mitochondrial biogenesis.

-

Western Blotting: Analyze the protein expression levels of key regulators of mitochondrial biogenesis, such as Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), and mitochondrial proteins, such as cytochrome c oxidase subunit IV (COX IV).[7]

3. Data Analysis:

-

Quantify the changes in the expression of mitochondrial biogenesis markers in LY344864-treated cells compared to untreated controls.

Downstream Effects and Signaling Pathways

The activation of the 5-HT1F receptor by LY344864 initiates a signaling cascade that leads to its therapeutic effects.

Caption: 5-HT1F Receptor Signaling Pathway.

Activation of the 5-HT1F receptor by LY344864 leads to the inhibition of adenylyl cyclase via Gi/o protein coupling, resulting in decreased cAMP levels and subsequent downstream effects, including neuronal inhibition.

Caption: Inhibition of Neurogenic Inflammation.

LY344864 acts on presynaptic 5-HT1F receptors on trigeminal neurons to inhibit the release of CGRP, thereby preventing neurogenic dural inflammation.

Caption: Induction of Mitochondrial Biogenesis.

LY344864 can stimulate mitochondrial biogenesis, potentially through the activation of signaling pathways involving PGC-1α, leading to improved cellular function.[7]

Conclusion

LY344864 racemate's primary mechanism of action is its selective and potent agonism at the 5-HT1F receptor. This leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. This core mechanism underlies its ability to inhibit neurogenic dural inflammation, a key factor in migraine pathology. Furthermore, emerging evidence suggests a role for LY344864 in promoting mitochondrial biogenesis, which may contribute to its neuroprotective effects. While the pharmacology of "LY344864" is well-documented, specific comparative data on the racemate versus its individual enantiomers are not extensively available in the public domain. Further research is warranted to fully elucidate the stereospecific contributions to its overall pharmacological profile.

References

- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What are 5-HT1F receptor agonists and how do they work? [synapse.patsnap.com]

- 4. Evidence for serotonin (5-HT)1B, 5-HT1D and 5-HT1F receptor inhibitory effects on trigeminal neurons with craniovascular input - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Rodent behavior following a dural inflammation model with anti-CGRP migraine medication treatment [frontiersin.org]

- 6. e-century.us [e-century.us]

- 7. 5-HT1F Receptor Agonist Ameliorates Mechanical Allodynia in Neuropathic Pain via Induction of Mitochondrial Biogenesis and Suppression of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on LY344864 Racemate: A Selective 5-HT1F Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY344864 is a potent and selective serotonin (B10506) 1F (5-HT1F) receptor agonist that has been instrumental as a pharmacological tool for investigating the role of this receptor subtype, particularly in the context of migraine pathophysiology.[1][2] Unlike triptans, which are 5-HT1B/1D receptor agonists and exert their effects in part through vasoconstriction, 5-HT1F receptor agonists like LY344864 are believed to act via a non-vasoconstrictive mechanism, offering a potentially safer therapeutic alternative for patients with cardiovascular risk factors. This document provides a comprehensive technical overview of LY344864, including its pharmacological profile, key experimental protocols, and associated signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and in vivo potency of LY344864.

Table 1: Receptor Binding Affinity of LY344864

| Receptor Subtype | Ki (nM) | Species |

| 5-HT1F | 6 | Human |

| 5-HT1A | 530 | Human |

| 5-HT1B | 549 | Human |

| 5-HT1D | 575 | Human |

| 5-HT1E | 1415 | Human |

| 5-HT2A | >10,000 | Human |

| 5-HT2B | 1695 | Human |

| 5-HT2C | 3499 | Human |

| 5-HT3A | 3935 | Human |

| 5-HT7 | 4851 | Human |

| α1-adrenergic | 5060 | Rat |

| α2-adrenergic | 3690 | Rat |

Data compiled from multiple sources.[1]

Table 2: In Vivo Efficacy of LY344864

| Experimental Model | Endpoint | Route of Administration | ED50 | Species |

| Neurogenic Dural Inflammation | Inhibition of Dural Protein Extravasation | Intravenous | 2.6 µg/kg | Rat |

| Neurogenic Dural Inflammation | Inhibition of Dural Protein Extravasation | Oral | 10 µg/kg | Rat |

Signaling Pathways

Activation of the 5-HT1F receptor by LY344864 initiates an intracellular signaling cascade primarily through the coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. There is also some evidence to suggest a potential downstream activation of phosphoinositide phospholipase C.

Figure 1: 5-HT1F Receptor Signaling Cascade.

Experimental Protocols

Radioligand Binding Assay for 5-HT1F Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of LY344864 for the human 5-HT1F receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT1F receptor

-

Cell harvesting buffer (e.g., PBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4)

-

[3H]Sumatriptan (Radioligand)

-

LY344864 (Test compound)

-

Serotonin (for non-specific binding determination)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the 5-HT1F receptor to confluency.

-

Harvest cells and centrifuge to obtain a cell pellet.

-

Homogenize the cell pellet in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, radioligand ([3H]Sumatriptan at a concentration near its Kd), and either vehicle, varying concentrations of LY344864, or a high concentration of serotonin (for non-specific binding).

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the LY344864 concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Radioligand Binding Assay Workflow.

Forskolin-Stimulated cAMP Functional Assay

This protocol details a functional assay to measure the agonist activity of LY344864 at the 5-HT1F receptor by quantifying the inhibition of forskolin-stimulated cAMP accumulation.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT1F receptor

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

LY344864 (Test compound)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

384-well white opaque plates

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Preparation:

-

Culture CHO-K1 cells expressing the 5-HT1F receptor to near confluency.

-

Harvest and resuspend the cells in assay buffer.

-

Dispense the cell suspension into the wells of a 384-well plate.

-

-

Compound Addition:

-

Prepare serial dilutions of LY344864 in assay buffer.

-

Add the diluted compound to the appropriate wells.

-

-

Stimulation:

-

Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and increase cAMP levels.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

-

Data Acquisition:

-

Read the plate using a plate reader.

-

-

Data Analysis:

-

The signal will be inversely proportional to the amount of cAMP produced.

-

Normalize the data to the forskolin-only control (0% inhibition) and basal control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the LY344864 concentration.

-

Determine the EC50 value from the resulting dose-response curve.

-

Neurogenic Dural Inflammation Model in Rats

This in vivo model is used to assess the ability of LY344864 to inhibit neurogenic inflammation, a key process implicated in migraine.

Materials:

-

Male Sprague-Dawley rats

-

Anesthetics (e.g., pentobarbital)

-

Stereotaxic frame

-

Bipolar stimulating electrode

-

Evans blue dye

-

Saline

-

LY344864

-

Spectrophotometer

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Surgically expose the trigeminal ganglion.

-

-

Drug Administration:

-

Administer LY344864 or vehicle intravenously or orally at a predetermined time before trigeminal stimulation.

-

-

Induction of Neurogenic Inflammation:

-

Administer Evans blue dye intravenously. The dye binds to albumin and will extravasate into the dura mater upon inflammation.

-

Electrically stimulate the trigeminal ganglion for a set duration (e.g., 5 minutes).

-

-

Tissue Collection and Quantification:

-

After a circulation period, perfuse the animal with saline to remove intravascular Evans blue.

-

Dissect the dura mater.

-

Extract the Evans blue from the dura mater using formamide.

-

Quantify the amount of extravasated Evans blue by measuring the absorbance of the formamide extract with a spectrophotometer.

-

-

Data Analysis:

-

Compare the amount of Evans blue extravasation in the LY344864-treated group to the vehicle-treated group.

-

Calculate the percentage of inhibition of dural protein extravasation.

-

Determine the ED50 value by testing a range of LY344864 doses.

-

Figure 3: Neurogenic Dural Inflammation Experimental Workflow.

Conclusion

LY344864 racemate is a highly selective 5-HT1F receptor agonist that has proven to be an invaluable research tool. Its distinct pharmacological profile, characterized by a lack of significant vasoconstrictor activity, has helped to elucidate the role of the 5-HT1F receptor in migraine and differentiate its mechanism from that of traditional triptan therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of 5-HT1F receptor agonists and their therapeutic potential.

References

The Discovery and Pharmacological History of LY344864: A Selective 5-HT1F Receptor Agonist

Introduction

LY344864 is a potent and selective serotonin (B10506) 1F (5-HT1F) receptor agonist that emerged from research efforts to develop novel therapeutics for migraine. Its discovery marked a significant step in understanding the role of this specific serotonin receptor subtype in the pathophysiology of migraine and offered a promising new avenue for treatment. This technical guide provides an in-depth overview of the discovery, history, and pharmacological characterization of LY344864, with a focus on the experimental data and methodologies that have defined its scientific profile. While the research primarily focuses on the active (R)-enantiomer, LY344864, this guide will also address the context of its development, which often begins with the synthesis and evaluation of a racemic mixture.

Historical Context: The Serotonin Hypothesis and the Quest for Selective Agonists

The development of LY344864 is rooted in the long-standing "serotonin hypothesis" of migraine, which posits that this neurotransmitter plays a crucial role in the initiation and propagation of migraine attacks. Early migraine treatments, such as the ergot alkaloids, were found to interact with serotonin receptors, but their lack of specificity led to a range of undesirable side effects. The breakthrough development of sumatriptan (B127528) in the 1980s, the first clinically effective triptan, validated the therapeutic potential of targeting 5-HT1 receptors. Triptans are agonists for the 5-HT1B and 5-HT1D receptor subtypes, and their efficacy is attributed to their ability to induce vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings.

However, the vasoconstrictor action of triptans, mediated by the 5-HT1B receptor, raised concerns for patients with cardiovascular comorbidities. This limitation spurred the search for novel anti-migraine agents that could inhibit trigeminal nerve activation without causing vasoconstriction. The cloning of the 5-HT1F receptor, which is expressed in the trigeminal ganglion but largely absent from cranial blood vessels, presented an attractive new target. The development of a selective 5-HT1F agonist held the promise of a novel class of anti-migraine drugs with a potentially safer cardiovascular profile.

Discovery of LY344864

LY344864, chemically known as N-[(3R)-3-(dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide, was identified and characterized by scientists at Eli Lilly and Company in the mid-1990s. While specific details regarding the initial screening of a racemate are not extensively published, the focus of the seminal scientific literature is on the pharmacological properties of the resolved (R)-enantiomer, LY344864. It is a common practice in drug discovery to first synthesize and test a racemic mixture, and upon identifying activity, resolve the enantiomers to determine which one carries the desired pharmacological properties.

The key publication by Phebus and colleagues in 1997 established LY344864 as a highly selective and potent 5-HT1F receptor agonist.[1] This foundational study laid the groundwork for its use as a critical research tool to probe the function of the 5-HT1F receptor and as a lead compound for the development of a new class of anti-migraine drugs, the "ditans."

Pharmacological Profile

Mechanism of Action: 5-HT1F Receptor Agonism

LY344864 exerts its pharmacological effects by acting as a full agonist at the 5-HT1F receptor. The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase via an inhibitory G-protein (Gi/o). Upon activation by an agonist like LY344864, the receptor initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels is thought to modulate neuronal excitability and inhibit the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal neurons. This mechanism is central to its anti-migraine effects.

References

An In-depth Technical Guide to LY 344864 Racemate: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to LY 344864 racemate, a potent and selective 5-HT1F receptor agonist. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of neuroscience and pharmacology.

Chemical Structure and Properties

LY 344864 is a synthetic compound belonging to the tetrahydrocarbazole class of molecules. As a racemate, it consists of an equal mixture of two enantiomers, the (R)- and (S)-isomers, at the chiral center. The chemical structure and key properties are summarized below.

Chemical Structure:

The IUPAC name for the core structure is N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide.[1] The racemate contains both the (R)- and (S)-enantiomers in a 1:1 ratio.

Structure Diagram of this compound:

Physicochemical Properties:

Quantitative data for LY 344864 are often reported for the hydrochloride salt of the (R)-enantiomer. These values provide a close approximation for the properties of the racemate.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂FN₃O | [1] |

| Molecular Weight | 351.42 g/mol (free base) | |

| Molecular Weight (HCl salt) | 387.88 g/mol | |

| CAS Number | 186544-26-3 ((R)-enantiomer) | |

| Appearance | White solid | |

| Purity | ≥98% (HPLC) | |

| Solubility | Water: 50 mM (HCl salt) | |

| DMSO: 100 mM (HCl salt) | ||

| Storage Temperature | 2-8°C |

Synthesis of this compound

The synthesis of this compound involves the construction of the tetrahydrocarbazole core followed by functional group modifications. A plausible synthetic route, based on established methods for similar compounds, is outlined below.[2][3][4]

Proposed Synthetic Pathway:

Experimental Protocol for Synthesis:

Step 1: Fischer Indole Synthesis to form the Tetrahydrocarbazole Core

-

To a solution of 4-(dimethylamino)cyclohexanone in a suitable solvent such as ethanol (B145695) or acetic acid, add an equimolar amount of 4-aminophenylhydrazine.

-

Heat the mixture to reflux for several hours to facilitate the formation of the intermediate hydrazone.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid) to promote the cyclization and aromatization to the tetrahydrocarbazole derivative.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a base.

-

Extract the product with an organic solvent and purify by column chromatography to yield 6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-amine.

Step 2: Amide Coupling

-

Dissolve the 6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-amine in an aprotic solvent like dichloromethane (B109758) or N,N-dimethylformamide.

-

Add an equimolar amount of 4-fluorobenzoyl chloride and a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Pharmacological Properties and Signaling Pathway

LY 344864 is a potent and selective agonist for the 5-HT1F serotonin (B10506) receptor.[5] Its mechanism of action involves the activation of this G protein-coupled receptor (GPCR), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

5-HT1F Receptor Signaling Pathway:

Receptor Binding Affinities:

The binding affinity of LY 344864 for various serotonin receptor subtypes highlights its selectivity for the 5-HT1F receptor.

| Receptor Subtype | Ki (nM) |

| 5-HT1F | 6 |

| 5-HT1A | 530 |

| 5-HT1B | 549 |

| 5-HT1D | 575 |

| 5-HT1E | 1415 |

| 5-HT2A | 3935 |

| 5-HT2B | 1695 |

| 5-HT2C | 3499 |

| 5-HT7 | 4851 |

| Data from Phebus et al., 1997[5] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of LY 344864 for the 5-HT1F receptor.

Experimental Workflow:

Detailed Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the 5-HT1F receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]5-HT), and a range of concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the LY 344864 concentration. Determine the IC₅₀ value (the concentration of LY 344864 that inhibits 50% of the specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of LY 344864 to inhibit adenylyl cyclase activity through the 5-HT1F receptor.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: Plate cells stably expressing the human 5-HT1F receptor in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of this compound to the wells, followed by a fixed concentration of forskolin (an adenylyl cyclase activator).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in each well using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the LY 344864 concentration. Determine the EC₅₀ value, which is the concentration of LY 344864 that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.

Neurogenic Dural Inflammation Model

This in vivo model is used to assess the potential of LY 344864 to inhibit neurogenic inflammation, a key process in migraine pathophysiology.

Experimental Workflow:

Detailed Protocol:

-

Animal Preparation: Anesthetize the experimental animal (typically a rat or guinea pig).

-

Drug Administration: Administer this compound or a vehicle control intravenously or orally.

-

Surgical Procedure: Surgically expose the dura mater.

-

Trigeminal Ganglion Stimulation: Electrically stimulate the trigeminal ganglion to induce the release of pro-inflammatory neuropeptides.

-

Measurement of Plasma Extravasation: Quantify the leakage of plasma proteins into the dural tissue. This is often done by injecting a dye (e.g., Evans blue) that binds to albumin and measuring its accumulation in the dura mater.

-

Tissue Processing: After a set period, perfuse the animal to remove intravascular dye, collect the dura mater, and extract the dye.

-

Quantification: Measure the concentration of the extracted dye spectrophotometrically.

-

Data Analysis: Compare the amount of dye extravasation in the LY 344864-treated group to the vehicle-treated group to determine the inhibitory effect of the compound on neurogenic dural inflammation.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the 5-HT1F receptor in various physiological and pathological processes. This guide provides a comprehensive foundation of its chemical and pharmacological properties, along with detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development efforts in this area.

References

- 1. N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide () for sale [vulcanchem.com]

- 2. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. jmchemsci.com [jmchemsci.com]

- 5. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LY 344864 Racemate

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 344864 is a potent and selective serotonin (B10506) 5-HT1F receptor agonist that has been a valuable pharmacological tool for investigating the role of this receptor in various physiological processes, most notably in the pathophysiology of migraine. This technical guide provides a comprehensive overview of LY 344864 racemate, including its chemical properties, receptor binding profile, and key experimental data. Detailed protocols for relevant in vitro and in vivo assays are provided to facilitate further research and drug development efforts.

Physicochemical Properties and Receptor Binding Affinity

This compound is a synthetic compound belonging to the tetrahydrocarbazole class. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 186543-64-6 |

| Molecular Formula | C₂₁H₂₂FN₃O |

| Molecular Weight | 351.42 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

The defining characteristic of LY 344864 is its high affinity and selectivity for the 5-HT1F receptor. The following table presents its binding affinities (Ki) for various serotonin receptor subtypes, highlighting its selectivity profile.

| Receptor Subtype | Ki (μM) |

| 5-HT1F | 0.006 |

| 5-HT1A | 0.53 |

| 5-HT1B | 0.55 |

| 5-HT1D | 0.56 |

| 5-HT1E | 1.42 |

| 5-HT2A | 3.94 |

| 5-HT2B | 1.70 |

| 5-HT2C | 3.50 |

| 5-HT₇ | 4.85 |

Signaling Pathway

The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit.[1] Activation of the 5-HT1F receptor by an agonist like LY 344864 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is believed to be a key mechanism through which 5-HT1F receptor agonists exert their therapeutic effects, particularly in the context of migraine, by inhibiting the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP).[2]

5-HT1F Receptor Signaling Pathway

Key Experimental Protocols

In Vivo: Neurogenic Dural Inflammation Model

This model is a cornerstone for evaluating the anti-migraine potential of compounds by measuring their ability to inhibit plasma protein extravasation in the dura mater, a key event in the inflammatory cascade associated with migraine.

Neurogenic Dural Inflammation Workflow

Detailed Methodology:

-

Animal Preparation:

-

Anesthetize male Sprague-Dawley rats with an appropriate anesthetic agent (e.g., sodium pentobarbital).

-

Cannulate the femoral vein for intravenous administration of substances.

-

Mount the animal in a stereotaxic frame.

-

-

Experimental Procedure:

-

Administer a fluorescent dye (e.g., FITC-albumin) intravenously to label plasma proteins.

-

Administer this compound or vehicle control, either intravenously or orally, at the desired dose and pretreatment time.

-

Lower a stimulating electrode into the trigeminal ganglion at predetermined stereotaxic coordinates.

-

Electrically stimulate the trigeminal ganglion (e.g., 5 Hz, 1.2 mA, 5 msec duration for 5 minutes) to induce neurogenic inflammation.

-

After a set period, perfuse the animal with saline to remove blood from the tissues.

-

Carefully collect the dura mater.

-

-

Data Analysis:

-

Extract the fluorescent dye from the collected dura mater using a suitable solvent (e.g., formamide).

-

Quantify the amount of extracted dye using a fluorometer.

-

Compare the fluorescence intensity between the drug-treated and vehicle-treated groups to determine the percentage of inhibition of plasma protein extravasation.

-

In Vitro: cAMP Accumulation Assay

This assay is used to determine the functional activity of LY 344864 at the 5-HT1F receptor by measuring its ability to inhibit the production of cyclic AMP.

Detailed Methodology:

-

Cell Culture and Preparation:

-

Culture cells stably expressing the human 5-HT1F receptor (e.g., HEK293 or CHO cells) in appropriate media.

-

On the day of the assay, harvest the cells and resuspend them in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Assay Procedure:

-

Dispense the cell suspension into a 96- or 384-well microplate.

-

Add varying concentrations of this compound to the wells.

-

Stimulate the cells with forskolin (B1673556) to induce adenylyl cyclase activity and cAMP production.

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

-

cAMP Detection and Analysis:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

-

The signal generated is inversely proportional to the amount of cAMP produced by the cells.

-

Generate a dose-response curve and calculate the EC₅₀ value for LY 344864's inhibition of forskolin-stimulated cAMP accumulation.

-

Conclusion

This compound remains a critical tool for researchers in the fields of pharmacology and neuroscience. Its high selectivity for the 5-HT1F receptor allows for precise investigation of the receptor's role in migraine and other neurological disorders. The detailed experimental protocols and signaling pathway information provided in this guide are intended to support and facilitate future research endeavors aimed at further elucidating the therapeutic potential of targeting the 5-HT1F receptor.

References

Preclinical Profile of LY 344864 Racemate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 344864 is a potent and selective serotonin (B10506) 5-HT1F receptor agonist that has been investigated for its therapeutic potential in various neurological disorders. This technical guide provides a comprehensive overview of the preclinical studies conducted on the racemate of LY 344864, focusing on its pharmacological properties, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is intended to serve as a valuable resource for researchers and professionals involved in drug development and neuroscience.

Core Pharmacological Profile

LY 344864 is characterized by its high affinity and selectivity for the 5-HT1F receptor, a key target in migraine pathophysiology and other neurological conditions. Its agonist activity at this receptor initiates signaling cascades that modulate neuronal activity.

Binding Affinity

The binding profile of LY 344864 has been extensively characterized through radioligand binding assays. The racemate demonstrates nanomolar affinity for the human 5-HT1F receptor and substantially lower affinity for a wide range of other serotonin and non-serotonin receptors, highlighting its selectivity.[1]

Table 1: Receptor Binding Affinity of LY 344864 Racemate

| Receptor Subtype | Ki (nM) |

| 5-HT1F | 6 |

| 5-HT1A | 530 |

| 5-HT1B | 549 |

| 5-HT1D | 575 |

| 5-HT1E | 1415 |

| 5-HT2A | 3935 |

| 5-HT2B | 1695 |

| 5-HT2C | 3499 |

| 5-HT7 | 4851 |

Data sourced from Phebus et al., 1997.[1]

Functional Activity

The functional agonist activity of LY 344864 at the 5-HT1F receptor has been demonstrated in cell-based assays measuring the inhibition of forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation. In cells stably expressing the human 5-HT1F receptor, LY 344864 acts as a full agonist.[1]

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line | Parameter | Value |

| cAMP Accumulation | Stably transfected with human 5-HT1F receptors | Efficacy | Full agonist (similar to serotonin) |

Data sourced from Phebus et al., 1997.[1]

In Vivo Preclinical Efficacy

The therapeutic potential of LY 344864 has been evaluated in several animal models of neurological disorders, including migraine and Parkinson's disease.

Neurogenic Dural Inflammation Model (Migraine)

In a well-established rat model of migraine, LY 344864 potently inhibited neurogenic dural inflammation, a key process implicated in migraine pain. Both intravenous and oral administration of the compound were effective in reducing plasma protein extravasation in the dura mater following trigeminal ganglion stimulation.[1]

Table 3: Efficacy of LY 344864 in the Rat Neurogenic Dural Inflammation Model

| Route of Administration | Dose | Endpoint | Result |

| Intravenous | 1 mg/kg | Inhibition of dural protein extravasation | Potent inhibition |

| Oral | Not specified | Inhibition of dural protein extravasation | Potent inhibition |

Data sourced from Phebus et al., 1997.[1]

6-Hydroxydopamine (6-OHDA) Model (Parkinson's Disease)

In a mouse model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine, treatment with LY 344864 demonstrated neuroprotective effects. Daily administration of the compound was shown to attenuate the loss of dopaminergic neurons.

Pharmacokinetic Profile

Limited pharmacokinetic data for this compound is available from studies in rats. Following intravenous administration, the compound is readily detected in both plasma and the brain.

Table 4: Pharmacokinetic Parameters of LY 344864 in Rats (Intravenous Administration)

| Dose | Matrix | Time Point | Concentration |

| 1 mg/kg | Plasma | Declining over time | - |

| 1 mg/kg | Brain Cortex | Remained relatively constant for the first 6 hours | - |

Data sourced from Phebus et al., 1997.[1]

Further studies are required to fully characterize the pharmacokinetic profile of this compound, including its oral bioavailability, half-life, clearance, and volume of distribution.

Experimental Protocols

Radioligand Binding Affinity Assay

Objective: To determine the binding affinity of this compound for various receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the receptor of interest or from specific tissue homogenates.

-

Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of unlabeled LY 344864.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of LY 344864 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To assess the functional agonist activity of LY 344864 at the 5-HT1F receptor.

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT1F receptor are cultured to an appropriate density.

-

Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

-

Treatment: The forskolin-stimulated cells are then incubated with varying concentrations of LY 344864.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or other detection methods.

-

Data Analysis: The concentration of LY 344864 that produces 50% of the maximal inhibitory effect on forskolin-stimulated cAMP levels (EC50) is determined to assess potency, and the maximal effect is determined to assess efficacy.

Neurogenic Dural Inflammation Model

Objective: To evaluate the in vivo efficacy of LY 344864 in a rat model of migraine.

Methodology:

-

Animal Preparation: Male rats are anesthetized and prepared for surgery. The trigeminal ganglion is exposed.

-

Drug Administration: LY 344864 or vehicle is administered intravenously or orally at specified times before trigeminal stimulation.

-

Trigeminal Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation.

-

Measurement of Plasma Extravasation: A fluorescently labeled plasma protein (e.g., Evans blue) is injected intravenously. After a set period, the dura mater is collected, and the amount of extravasated dye is quantified as a measure of inflammation.

-

Data Analysis: The inhibitory effect of LY 344864 on plasma protein extravasation is calculated by comparing the treated group to the vehicle control group.

Signaling Pathway

Activation of the 5-HT1F receptor by LY 344864 initiates an intracellular signaling cascade. The 5-HT1F receptor is a Gi/o-coupled receptor. Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cAMP.

References

The Serotonin 5-HT1F Receptor Agonist LY 344864 Racemate: A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY 344864 is a potent and selective agonist for the serotonin (B10506) 5-HT1F receptor, a G-protein coupled receptor implicated in the pathophysiology of migraine and other neurological disorders. As a racemate, it contains an equimolar mixture of its enantiomers. This technical guide provides an in-depth overview of the research applications of LY 344864 racemate, consolidating key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers utilizing LY 344864 in their investigations.

Introduction

LY 344864 is a member of the triptan and tetrahydrocarbazolamine families of compounds and is distinguished by its high affinity and selectivity for the 5-HT1F serotonin receptor subtype.[1] Unlike other triptans that target 5-HT1B/1D receptors and mediate vasoconstriction, LY 344864's mechanism of action is thought to be primarily neuronal, offering a promising therapeutic avenue with a potentially improved cardiovascular safety profile.[2] Its ability to cross the blood-brain barrier allows for the investigation of its effects within the central nervous system.[3][4] Research has primarily focused on its anti-migraine properties, but recent studies have expanded its application to neurodegenerative diseases like Parkinson's, highlighting its potential to modulate mitochondrial biogenesis.[1][3]

Quantitative Data

The following tables summarize the binding affinities and functional potencies of LY 344864 at various serotonin receptor subtypes. This data is crucial for designing experiments and interpreting results, ensuring that observed effects can be attributed to its action at the 5-HT1F receptor.

Table 1: Receptor Binding Affinity of LY 344864

| Receptor Subtype | Ki (nM) |

| 5-HT1F | 6 [3][4] |

| 5-HT1A | 530[3][5][6][7] |

| 5-HT1B | 549[3][5][6][7] |

| 5-HT1D | 575[3][5][6][7] |

| 5-HT1E | 1415[3][5][6][7] |

| 5-HT2A | 3935[3][5][6][7] |

| 5-HT2B | 1695[3][5][6][7] |

| 5-HT2C | 3499[3][5][6][7] |

| 5-HT7 | 4851[3][5][6][7] |

Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay.

Table 2: Functional Activity of LY 344864

| Assay | Receptor | Parameter | Value |

| cAMP Accumulation Inhibition | 5-HT1F | EC50 | 3 nM[5][6][7] |

| Neurogenic Dural Inflammation (Rat) | 5-HT1F | ID50 (i.v.) | 0.6 ng/kg[3] |

| Neurogenic Dural Inflammation (Rat) | 5-HT1F | ID50 (p.o.) | 1.2 ng/kg[3] |

EC50 is the concentration of a drug that gives a half-maximal response. ID50 is the dose of a drug that causes a 50% inhibition of a specific biological response.

Signaling Pathways

Activation of the 5-HT1F receptor by LY 344864 initiates a signaling cascade through its coupling with inhibitory G-proteins of the Gαi/o family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein heterotrimer also liberates the Gβγ subunit, which can modulate other downstream effectors.

References

- 1. A fluorescence-based method to assess plasma protein extravasation in rat dura mater using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC analysis of striatal dopamine levels [bio-protocol.org]

- 3. Regulation of G Protein βγ Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A fluorescence-based method for assessing dural protein extravasation induced by trigeminal ganglion stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Striatal dopamine measurement through HPLC [protocols.io]

- 7. HPLC Analysis of Dopamine [bio-protocol.org]

LY344864 Racemate: A Technical Guide for Migraine Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the racemate LY344864, a selective 5-HT1F receptor agonist, and its significance in the field of migraine research. This document details its mechanism of action, quantitative pharmacological data, and key experimental protocols used to characterize its activity.

Core Concepts: The Role of the 5-HT1F Receptor in Migraine

Migraine pathophysiology is increasingly understood as a complex neurological disorder involving the activation and sensitization of the trigeminovascular system. The serotonin (B10506) (5-hydroxytryptamine, 5-HT) system, particularly the 5-HT1 receptors, has been a focal point for therapeutic intervention. While 5-HT1B/1D receptor agonists (triptans) have been effective, their vasoconstrictive properties limit their use in patients with cardiovascular risk factors.

The 5-HT1F receptor has emerged as a promising alternative target. It is expressed in the trigeminal ganglion and central nervous system regions implicated in migraine.[1] Crucially, its activation is believed to inhibit the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), and modulate nociceptive transmission without causing vasoconstriction.[2]

LY344864: A Selective 5-HT1F Receptor Agonist

LY344864 is a potent and selective agonist for the 5-HT1F receptor. Its pharmacological profile has made it a valuable tool for elucidating the role of this receptor in migraine and for the development of novel anti-migraine therapies.

Quantitative Data: Binding Affinity and Potency

The selectivity and potency of LY344864 have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity Profile of LY344864

| Receptor | Ki (nM) |

| 5-HT1F | 6 [3] |

| 5-HT1A | 530[3] |

| 5-HT1B | 549[3] |

| 5-HT1D | 575[3] |

| 5-HT1E | 1415[3] |

| 5-HT2A | 3935[3] |

| 5-HT2B | 1695[3] |

| 5-HT2C | 3499[3] |

| 5-HT7 | 4851[3] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro and In Vivo Potency of LY344864

| Assay | Parameter | Value | Species |

| Forskolin-Induced cAMP Accumulation | Agonist Activity | Full Agonist[3] | Human (recombinant cells) |

| Neurogenic Dural Inflammation (i.v. administration) | ID50 | 0.6 ng/kg | Rat |

| Neurogenic Dural Inflammation (p.o. administration) | ID50 | 1.2 ng/kg | Rat |

Signaling Pathways of the 5-HT1F Receptor

The primary signaling mechanism of the 5-HT1F receptor involves its coupling to the inhibitory G-protein, Gαi. Activation of the receptor by an agonist like LY344864 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4] This reduction in cAMP can subsequently modulate the activity of downstream effectors such as Protein Kinase A (PKA).[5] Some evidence also suggests a potential link to the activation of phosphoinositide phospholipase C (PLC).[6]

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 5-HT and PLC Signaling Pathways Regulate the Secretion of IL-1β, TNF-α and BDNF from NG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Stereochemistry of LY344864: A Selective 5-HT1F Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY344864 is a potent and selective agonist for the serotonin (B10506) 5-HT1F receptor, a key target in the development of acute migraine therapies. A crucial aspect of its pharmacological profile is its stereochemistry. Contrary to what might be assumed for a synthetic compound with a chiral center, LY344864 is not a racemic mixture but is utilized as a single enantiomer, specifically the (R)-enantiomer. This in-depth guide elucidates the stereochemical nature of LY344864, its pharmacological significance, and the experimental methodologies used for its characterization.

The Chirality of LY344864

The chemical structure of LY344864, N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide, reveals a chiral center at the 6th position of the tetrahydrocarbazole ring system. The "(6R)" designation in its IUPAC name explicitly indicates that LY344864 is the R-enantiomer. This stereospecificity is critical for its high-affinity and selective interaction with the 5-HT1F receptor. While the synthesis of the racemic compound has been described in the literature, the pharmacologically active agent is the resolved (R)-enantiomer. The specific synthetic route to obtain the (R)-enantiomer, whether through asymmetric synthesis or chiral resolution of a racemic mixture, is proprietary information of Eli Lilly and Company and is not detailed in publicly available literature.

The relationship between the racemic mixture and its constituent enantiomers can be visualized as follows:

Pharmacological Profile: The Significance of the (R)-Enantiomer

The pharmacological activity of LY344864 resides almost exclusively in the (R)-enantiomer. While comprehensive data on the (S)-enantiomer is not publicly available, it is a common principle in pharmacology that for chiral drugs, one enantiomer (the eutomer) is significantly more active than the other (the distomer). The distomer may be inactive, less active, or contribute to off-target effects. The use of the single (R)-enantiomer of LY344864 ensures a more specific pharmacological profile, maximizing the desired therapeutic effect and minimizing the potential for adverse reactions.

Receptor Binding Affinity

LY344864 exhibits high affinity for the human 5-HT1F receptor and substantially lower affinity for other serotonin receptor subtypes and various other neurotransmitter receptors. This selectivity is a key attribute for its use as a research tool and its potential as a therapeutic agent.

| Receptor Subtype | Ki (nM) for (R)-LY344864 |

| 5-HT1F | 6 [1] |

| 5-HT1A | 530 |

| 5-HT1B | 549 |

| 5-HT1D | 575 |

| 5-HT1E | 1415 |

| 5-HT2A | >10,000 |

| 5-HT2C | >10,000 |

| 5-HT3 | >10,000 |

| 5-HT5A | >10,000 |

| 5-HT6 | >10,000 |

| 5-HT7 | >10,000 |

| α1-adrenergic | >10,000 |

| α2-adrenergic | >10,000 |

| Dopamine D1 | >10,000 |

| Dopamine D2 | >10,000 |

| Muscarinic M1-M5 | >10,000 |

Table 1: Binding Affinity Profile of (R)-LY344864 at Various Receptors.

Functional Activity

(R)-LY344864 is a full agonist at the 5-HT1F receptor. Its activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The potency of LY344864 in functional assays is consistent with its high binding affinity.

| Assay | Cell Line | Parameter | Value for (R)-LY344864 |

| cAMP Inhibition | NIH3T3 cells stably expressing human 5-HT1F receptors | EC50 | ~2.5 nM |

| cAMP Inhibition | CHO cells stably expressing human 5-HT1F receptors | EC50 | ~3.1 nM |

Table 2: Functional Potency of (R)-LY344864 in cAMP Assays.

The signaling pathway initiated by the activation of the 5-HT1F receptor by (R)-LY344864 is depicted below:

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of compounds like LY344864. Below are representative methodologies for key assays.

Radioligand Binding Assay for 5-HT1F Receptor

This protocol outlines a standard procedure for determining the binding affinity of a test compound for the 5-HT1F receptor using a radiolabeled ligand.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of LY 344864 Racemate

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 344864 is a potent and selective agonist for the serotonin (B10506) 5-HT1F receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This mechanism of action makes LY 344864 a valuable pharmacological tool for studying the physiological and pathological roles of the 5-HT1F receptor, particularly in the context of migraine and other neurological disorders. These application notes provide detailed protocols for in vitro radioligand binding and functional cAMP assays to characterize the interaction of LY 344864 racemate with the 5-HT1F receptor.

Data Presentation

Binding Affinity and Selectivity Profile of LY 344864

The binding affinity of LY 344864 has been determined through radioligand binding assays using membranes from cells expressing the respective receptors. The data presented below demonstrates the high affinity and selectivity of LY 344864 for the human 5-HT1F receptor.

| Receptor Subtype | Ligand | Kᵢ (nM) | Species |

| 5-HT1F | LY 344864 | 6 | Human |

| 5-HT1A | LY 344864 | 530 | Human |

| 5-HT1B | LY 344864 | 549 | Human |

| 5-HT1D | LY 344864 | 575 | Human |

| 5-HT1E | LY 344864 | 1415 | Human |

| 5-HT2B | LY 344864 | 1695 | Human |

| 5-HT2C | LY 344864 | 3499 | Human |

| 5-HT3A | LY 344864 | 3935 | Human |

| 5-HT7 | LY 344864 | 4851 | Human |

| α1-adrenergic | LY 344864 | 5060 | Rat |

| α2-adrenergic | LY 344864 | 3690 | Rat |

Data compiled from MedchemExpress, which cites Phebus et al., 1997.[2]

Functional Potency of LY 344864

In functional assays, LY 344864 acts as a full agonist at the human 5-HT1F receptor, producing an effect similar in magnitude to that of the endogenous ligand, serotonin.[1] The potency of LY 344864 is typically determined by its ability to inhibit forskolin-stimulated cAMP accumulation in cells stably transfected with the human 5-HT1F receptor.

| Assay Type | Parameter | Value | Cell Line |

| cAMP Functional Assay | Agonist Activity | Full Agonist | Stably transfected cells (e.g., CHO, HEK293) |

| cAMP Functional Assay | EC₅₀/IC₅₀ | Not explicitly stated in the provided search results, but expected to be in the nanomolar range based on binding affinity. | Stably transfected cells (e.g., CHO, HEK293) |

Signaling Pathway

Activation of the 5-HT1F receptor by an agonist like LY 344864 initiates a signaling cascade through the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP.

Caption: 5-HT1F receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay (Filtration Method)

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of LY 344864 for the 5-HT1F receptor using a radiolabeled ligand.

Experimental Workflow:

Caption: Radioligand binding assay workflow.

Materials:

-

Membranes from cells stably expressing the human 5-HT1F receptor.

-

Radioligand: [³H]5-HT or a more specific 5-HT1F radioligand like [³H]LY334370.

-

This compound.

-

Non-specific binding control: Serotonin (5-HT) or another suitable 5-HT1F ligand at a high concentration (e.g., 10 µM).

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine (PEI).

-

Cell harvester.

-

Liquid scintillation counter and scintillation cocktail.

Procedure:

-

Membrane Preparation: Thaw the frozen 5-HT1F receptor membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

Total Binding: 50 µL binding buffer, 50 µL radioligand (at a concentration near its Kd), and 100 µL of membrane suspension.

-

Non-specific Binding (NSB): 50 µL of 10 µM Serotonin, 50 µL radioligand, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of LY 344864, 50 µL radioligand, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the PEI-presoaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of LY 344864.

-

Determine the IC₅₀ value (the concentration of LY 344864 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Assay (HTRF Method)

This protocol describes a method to determine the functional potency of LY 344864 by measuring its ability to inhibit forskolin-stimulated cAMP production in whole cells.

Experimental Workflow:

Caption: HTRF cAMP functional assay workflow.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT1F receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

This compound.

-

Forskolin.

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

White, low-volume 384-well plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Preparation: Culture the 5-HT1F expressing cells to approximately 80-90% confluency. On the day of the assay, detach the cells, centrifuge, and resuspend them in stimulation buffer to a predetermined optimal density.

-

Assay Setup:

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate.

-

Add 5 µL of LY 344864 at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding an agonist.

-

Add 5 µL of a fixed concentration of forskolin (typically at its EC₈₀) to stimulate adenylyl cyclase and increase basal cAMP levels.

-

-